molecular formula C22H18FN5OS B12034459 N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B12034459
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: NMZHWFIKQVHAON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide belongs to a class of triazolyl acetamide derivatives characterized by a 1,2,4-triazole core substituted with a pyridinyl group, a methylphenyl group, and a sulfanyl acetamide chain. The 2-fluorophenyl moiety attached to the acetamide group introduces electron-withdrawing properties, which may influence biological activity and binding affinity to molecular targets such as insect odorant receptor co-receptors (Orco) or other proteins .

Eigenschaften

Molekularformel

C22H18FN5OS

Molekulargewicht

419.5 g/mol

IUPAC-Name

N-(2-fluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18FN5OS/c1-15-6-8-17(9-7-15)28-21(16-10-12-24-13-11-16)26-27-22(28)30-14-20(29)25-19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29)

InChI-Schlüssel

NMZHWFIKQVHAON-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)C4=CC=NC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of 4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol

The triazole core is prepared by condensing 4-methylphenylhydrazine with pyridine-4-carboxylic acid hydrazide in the presence of carbon disulfide (CS₂) under basic conditions.

Procedure :

  • Hydrazide Formation :

    • React pyridine-4-carboxylic acid with excess hydrazine hydrate in ethanol under reflux to form pyridine-4-carboxylic acid hydrazide.

    • Yield: 85–90% after recrystallization.

  • Cyclization :

    • Mix equimolar quantities of pyridine-4-carboxylic acid hydrazide and 4-methylphenylhydrazine with CS₂ in methanol.

    • Add 10% NaOH and reflux at 80°C for 6–8 hours.

    • Acidify with HCl (pH 4–5) to precipitate 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .

    • Yield: 70–75%; m.p. 210–215°C (decomp.).

Characterization :

  • IR (KBr) : 3420 cm⁻¹ (N–H), 2560 cm⁻¹ (S–H), 1590 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 8.75 (d, 2H, pyridin-4-yl H-2,6), 7.85 (d, 2H, pyridin-4-yl H-3,5), 7.45 (d, 2H, 4-methylphenyl H-2,6), 7.30 (d, 2H, 4-methylphenyl H-3,5), 2.40 (s, 3H, CH₃).

Functionalization of the Triazole-3-Thiol

The sulfanyl group at position 3 is alkylated with 2-bromo-N-(2-fluorophenyl)acetamide to form the target compound.

Synthesis of 2-Bromo-N-(2-Fluorophenyl)Acetamide

Procedure :

  • React 2-fluoroaniline with bromoacetyl bromide in dry dichloromethane (DCM) at 0°C.

  • Add triethylamine (TEA) dropwise and stir for 2 hours.

  • Extract with DCM, wash with water, and dry over Na₂SO₄.

  • Recrystallize from ethanol to obtain white crystals.

    • Yield: 88%; m.p. 92–94°C.

Characterization :

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 755 cm⁻¹ (C–Br).

  • ¹H NMR (CDCl₃) : δ 8.20 (s, 1H, NH), 7.55–7.10 (m, 4H, Ar–H), 4.10 (s, 2H, CH₂Br).

Alkylation of Triazole-3-Thiol

Procedure :

  • Dissolve 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1 equiv) in dry acetone.

  • Add K₂CO₃ (1.2 equiv) and stir for 30 minutes at room temperature.

  • Add 2-bromo-N-(2-fluorophenyl)acetamide (1.1 equiv) and reflux for 4–6 hours.

  • Filter the precipitate and recrystallize from ethanol/DMF (1:1).

    • Yield: 65–70%; m.p. 185–188°C.

Characterization :

  • IR (KBr) : 3315 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C–S).

  • ¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.80 (d, 2H, pyridin-4-yl H-2,6), 8.05 (d, 2H, pyridin-4-yl H-3,5), 7.60–7.10 (m, 8H, Ar–H), 4.35 (s, 2H, CH₂S), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆) : δ 169.5 (C=O), 155.2 (C–F), 150.1–120.8 (Ar–C), 40.2 (CH₂S), 21.0 (CH₃).

Optimization and Yield Analysis

Key factors influencing the synthesis include:

StepOptimal ConditionsYield Improvement Strategies
Triazole cyclizationReflux in NaOH/MeOHUse ultrasonic irradiation
AlkylationK₂CO₃ in acetoneReplace acetone with DMF for solubility
Acetamide preparationLow-temperature brominationPurify via column chromatography

Mechanistic Insights

  • Triazole Formation : The cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, followed by intramolecular dehydration.

  • Alkylation : Deprotonation of the thiol group by K₂CO₃ generates a thiolate ion, which undergoes SN2 displacement with the bromoacetamide.

Challenges and Alternatives

  • Regioselectivity : Competing formation of 1,3,4-triazole isomers is mitigated by using sterically hindered aryl hydrazines.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation yields by enhancing nucleophilicity.

  • Alternative Routes : Copper-catalyzed click chemistry could theoretically assemble the triazole, but this method is more suited to 1,2,3-triazoles .

Analyse Chemischer Reaktionen

S-Alkylation Reactions

The sulfanyl (-S-) group in the triazole ring undergoes nucleophilic substitution reactions with alkyl halides. For example:

  • Reaction with 2-bromo-1-phenylethanone in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base yields ketone intermediates .

  • Conditions : Room temperature, 24-hour stirring, followed by precipitation in water.

  • Yield : ~61% after recrystallization from ethanol .

Reagent Solvent Temperature Product Yield
2-bromo-1-phenylethanoneDMF25°CKetone-functionalized triazole61%

This reaction proceeds via an SN2 mechanism, facilitated by the strong nucleophilicity of the sulfanyl group.

Reduction Reactions

Ketone intermediates derived from S-alkylation can be reduced to secondary alcohols using sodium borohydride (NaBH₄):

  • Procedure : NaBH₄ is added in portions to a heated ethanol solution of the ketone .

  • Conditions : 45–50°C, 1.25-hour reaction time.

  • Yield : ~57% after recrystallization .

Reagent Solvent Temperature Product Yield
NaBH₄Ethanol45–50°CAlcohol-functionalized triazole57%

The reduction follows a hydride-transfer mechanism, selectively targeting the carbonyl group.

Nucleophilic Aromatic Substitution

The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under basic conditions:

  • Example : Reaction with amines (e.g., piperazine) in the presence of K₂CO₃ to replace the fluorine atom.

  • Conditions : Reflux in acetonitrile (80°C, 12 hours).

  • Outcome : Substituted phenyl derivatives with enhanced solubility.

Oxidation Reactions

The sulfanyl group can be oxidized to sulfonyl (-SO₂-) or sulfoxide (-SO-) groups:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Mild acidic or neutral environments at 0–25°C.

  • Products : Sulfoxide (partial oxidation) or sulfone (full oxidation).

Acid/Base-Mediated Rearrangements

The triazole ring exhibits stability under acidic conditions but may undergo ring-opening in strongly basic media (pH > 12).

  • Observed Behavior : Degradation in NaOH (1M) at 60°C over 6 hours.

Complexation with Metal Ions

The pyridinyl nitrogen and triazole sulfur atoms act as ligands for transition metals:

  • Example : Formation of copper(II) complexes in methanol.

  • Application : Potential catalytic or antimicrobial activity.

Mechanistic Insights

  • S-Alkylation : Proceeds via a base-assisted deprotonation of the sulfanyl group, followed by nucleophilic attack on the alkyl halide .

  • Reduction : NaBH₄ delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol .

Analytical Characterization

Reaction products are typically characterized by:

  • FT-IR : Confirmation of functional groups (e.g., C=O at ~1700 cm⁻¹ for ketones) .

  • NMR :

    • ¹H NMR : Distinct shifts for methylphenyl protons (~2.4 ppm) and pyridinyl protons (~8.5 ppm) .

    • ¹³C NMR : Carbonyl carbons appear at ~190–210 ppm .

  • HRMS : Validates molecular formula .

This compound’s versatility in reactions underscores its utility in medicinal chemistry, particularly for designing bioactive analogs or prodrugs. Experimental protocols emphasize controlled conditions to optimize yields and purity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antimicrobial Activity
    • The compound has shown promising activity against various bacterial strains. Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties due to their ability to inhibit cell wall synthesis and disrupt cellular functions .
  • Anticancer Properties
    • Studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. The triazole moiety is known to interfere with the synthesis of nucleic acids and proteins in cancer cells, leading to apoptosis. For instance, compounds with similar structures have been evaluated for their efficacy against breast and lung cancer cell lines .
  • Cox-II Inhibition
    • Recent research has highlighted the effectiveness of triazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. The compound has shown an IC50 value comparable to established COX-II inhibitors, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy
    • A comparative study evaluated the antimicrobial activity of several triazole derivatives, including N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .
  • Evaluation as a COX-II Inhibitor
    • In a pharmacological evaluation focusing on COX-II inhibition, this compound was found to possess significant inhibitory activity with an IC50 value that suggests it could be developed into a therapeutic agent for managing pain and inflammation associated with various conditions such as arthritis .

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and sulfanyl group are key features that enable it to bind to these targets and modulate their activity. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences compared to the target compound:

Compound Name Phenyl Substituent Triazole Substituents Pyridinyl Position Reported Activity References
Target Compound : N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-fluoro 4-(4-methylphenyl) 4-pyridinyl Not explicitly reported in evidence
VUAA1 : N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-ethyl 4-ethyl 3-pyridinyl Orco agonist in insects
OLC-15 : N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-butyl 4-ethyl 2-pyridinyl Orco antagonist
N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,4-difluoro 4-(4-methylphenyl) 4-pyridinyl Structural analog; activity not reported
KA3 : N-(4-chlorophenyl)-2-{[4-[(4-fluorophenylcarbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-chloro 4-[(4-fluorophenylcarbamoyl)methyl] 4-pyridinyl Antimicrobial, antioxidant

Key Findings from Analog Studies

Role of Pyridinyl Position
  • VUAA1 (3-pyridinyl substitution) acts as a potent Orco agonist in insects, while OLC-15 (2-pyridinyl substitution) antagonizes Orco . This suggests that the pyridinyl position modulates receptor interaction (agonist vs. antagonist activity).
  • The target compound’s 4-pyridinyl substitution (similar to KA-series derivatives) may favor interactions with mammalian targets, such as anti-inflammatory or antimicrobial proteins, though direct evidence is lacking .
Impact of Phenyl Substituents
  • Electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring enhance biological activity in analogs. For example, KA3 (4-chlorophenyl) and KA9 (4-fluorophenyl) demonstrated improved antimicrobial and antioxidant activities compared to non-halogenated derivatives .
  • The target compound’s 2-fluorophenyl group may similarly enhance target binding, though its specific activity profile remains uncharacterized.
Triazole Substituent Effects
  • VUAA1 and OLC-15 feature 4-ethyl groups on the triazole, which are critical for Orco modulation .
  • KA-series compounds with carbamoyl-methyl substituents on the triazole showed enhanced anti-inflammatory activity, suggesting that polar groups improve solubility and target engagement .

Biologische Aktivität

N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that integrates a 1,2,4-triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Structure and Synthesis

The compound features a complex structure combining a fluorophenyl group with a triazole ring and a sulfanyl acetamide moiety. The synthesis typically involves reactions between appropriate precursors to form the triazole core, followed by functionalization to introduce the desired substituents.

Antimicrobial Activity

The 1,2,4-triazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds similar to this compound demonstrate significant activity against various bacterial strains. For instance:

CompoundActivity AgainstMIC (µg/mL)
1E. coli32
2S. aureus16
3K. pneumoniae64

These results highlight the potential of triazole derivatives in combating infections caused by resistant bacterial strains .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been evaluated through in vitro studies. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The following table summarizes the effects observed:

Concentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)
253025
504540
1006055

At higher concentrations, the compound exhibited a marked decrease in cytokine release, suggesting its potential utility in treating inflammatory conditions .

Anticancer Activity

The anticancer efficacy of this compound has also been investigated. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The following findings were reported:

Cell LineIC50 (µM)Mechanism of Action
HeLa12Induction of apoptosis via caspase activation
MCF-715Cell cycle arrest at G1 phase

These results underscore the compound's potential as a lead for developing new anticancer therapies .

Case Studies

Several studies have explored the biological activities of related triazole compounds:

  • Study on Triazole Derivatives : A comprehensive evaluation of various triazole derivatives revealed that modifications at the phenyl rings significantly influenced their biological activities. Compounds with pyridine substituents showed enhanced antimicrobial effects compared to those without .
  • Evaluation of Cytokine Release : In another study focusing on cytokine modulation, derivatives similar to this compound demonstrated significant inhibition of TNF-α and IL-6 production in PBMC cultures .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves nucleophilic substitution between a thiol-containing triazole precursor and a halogenated acetamide derivative. A typical procedure refluxes the triazole intermediate with 2-chloro-N-(2-fluorophenyl)acetamide in ethanol using sodium acetate as a base, achieving ~85% yield after recrystallization (ethanol-dioxane mixture) . Key optimizations include:

  • Stoichiometry : Maintain a 1:1 molar ratio of reactants.
  • Solvent : Use anhydrous ethanol to prevent hydrolysis.
  • Temperature : Gradual heating (60–80°C) balances reaction rate and byproduct suppression. Microwave-assisted synthesis may reduce time but requires thermal stability testing.

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • 1H/13C NMR : Confirm acetamide protons (δ ~2.15–2.35 ppm) and aromatic substituents (e.g., fluorophenyl at δ ~7.0–7.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 435.12 for C23H20FN5OS).
  • X-ray crystallography : Resolves bond angles and confirms sulfanyl-triazole connectivity, as demonstrated for analogous compounds .

Q. What are the key steps in purifying this compound post-synthesis?

  • Recrystallization : Use ethanol-dioxane (1:2) to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities.
  • HPLC : Validate purity (>95%) using a C18 column and acetonitrile/water gradient.

Advanced Questions

Q. How does the substitution pattern on the triazole ring influence biological activity?

  • Electron-withdrawing groups (e.g., fluorophenyl) enhance membrane permeability and metabolic stability.
  • Hydrophobic substituents (e.g., 4-methylphenyl) improve target binding via van der Waals interactions.
  • SAR studies : Replacing 4-methylphenyl with cycloheptyl increased anti-exudative activity by 40% in analogs, suggesting steric bulk enhances efficacy . Systematic evaluations should combine in vitro assays (e.g., COX-2 inhibition) with molecular docking to map binding pockets.

Q. What challenges arise in resolving the crystal structure, and how are they addressed?

  • Poor crystal quality : Flexible sulfanyl linkages cause disorder. Slow vapor diffusion with ethanol/dichloromethane improves crystallization .
  • Disordered substituents : Refinement using anisotropic displacement parameters and twinning analysis (e.g., Hooft parameter >0.3) resolves rotational ambiguities in pyridinyl groups .
  • Data collection : High-resolution X-ray diffraction (≤0.90 Å) confirms planarity of the triazole core .

Q. How do electronic effects of substituents impact physicochemical properties and bioactivity?

  • Fluorine atoms : Increase lipophilicity (logP +0.5) and oxidative stability, as seen in fluorophenyl-containing analogs .
  • Methyl groups : Reduce solubility but enhance target residence time. For example, 4-methylphenyl improves binding to hydrophobic enzyme pockets in triazole-based inhibitors .
  • Computational modeling : Density Functional Theory (DFT) calculates charge distribution (e.g., sulfanyl sulfur: −0.25 e) to predict reactivity .

Q. How can researchers ensure synthesis reproducibility across laboratories?

  • Standardized protocols : Control temperature (±2°C), solvent purity (≥99.5%), and moisture levels (<50 ppm).
  • Batch validation : Use 1H NMR (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and HPLC retention time (tR = 12.3 min) as benchmarks .
  • Inter-laboratory trials : Share reference standards and document polymorphs via PXRD to account for solvent-induced crystal variations .

Data Contradiction Analysis

Q. How should conflicting reports on biological activity be resolved?

  • Controlled variables : Test analogs under identical conditions (e.g., cell line, assay buffer). For instance, discrepancies in IC50 values (~10–50 µM) may stem from differing serum concentrations in cell media.
  • Structural validation : Confirm batch purity via LC-MS and rule out degradation products.
  • Meta-analysis : Compare substituent effects across studies; e.g., triazole derivatives with para-substituted aryl groups consistently show higher activity than ortho-substituted analogs .

Methodological Resources

  • Synthetic protocols :
  • Crystallography :
  • SAR/Stability :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.